molecular formula C20H14FN3O2 B12517398 2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-12-4

2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid

Cat. No.: B12517398
CAS No.: 654649-12-4
M. Wt: 347.3 g/mol
InChI Key: HYTNRBPTBMQXQF-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of fluorophenyl and phenyldiazenyl groups attached to a benzoic acid core, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with aniline to form the Schiff base, followed by diazotization and coupling with benzoic acid derivatives. The reaction conditions often require controlled temperatures, acidic or basic environments, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-Fluorophenyl)methylidene]amino]phenol
  • 2-([(E)-(2-Fluorophenyl)methylidene]amino)-5-phenyl-3-furonitrile

Uniqueness

Compared to similar compounds, 2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and phenyldiazenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

654649-12-4

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylideneamino]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C20H14FN3O2/c21-18-9-5-4-6-14(18)13-22-19-11-10-16(12-17(19)20(25)26)24-23-15-7-2-1-3-8-15/h1-13H,(H,25,26)

InChI Key

HYTNRBPTBMQXQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=CC3=CC=CC=C3F)C(=O)O

Origin of Product

United States

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